(4,6-Dimethoxypyridin-3-YL)methanamine (4,6-Dimethoxypyridin-3-YL)methanamine
Brand Name: Vulcanchem
CAS No.: 1256822-95-3
VCID: VC19875567
InChI: InChI=1S/C8H12N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4,9H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

(4,6-Dimethoxypyridin-3-YL)methanamine

CAS No.: 1256822-95-3

Cat. No.: VC19875567

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dimethoxypyridin-3-YL)methanamine - 1256822-95-3

Specification

CAS No. 1256822-95-3
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name (4,6-dimethoxypyridin-3-yl)methanamine
Standard InChI InChI=1S/C8H12N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4,9H2,1-2H3
Standard InChI Key GOGLDENAZIPXQP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=NC=C1CN)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

(4,6-Dimethoxypyridin-3-YL)methanamine features a pyridine ring substituted with two methoxy (-OCH₃) groups at positions 4 and 6 and a primary amine (-CH₂NH₂) at position 3. The methoxy groups contribute electron-donating effects through resonance, enhancing the aromatic ring’s nucleophilicity, while the aminomethyl side chain introduces basicity and hydrogen-bonding potential .

The molecular formula is C₈H₁₂N₂O₂, with a calculated molecular weight of 168.19 g/mol. Comparatively, the dimethyl analog (4,6-dimethylpyridin-3-YL)methanamine has a molecular weight of 136.19 g/mol , highlighting the mass contribution of the methoxy substituents.

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(4,6-Dimethoxypyridin-3-YL)methanamineC₈H₁₂N₂O₂168.194-OCH₃, 6-OCH₃, 3-CH₂NH₂
(6-Methoxypyridin-3-yl)methanamine C₇H₁₀N₂O138.176-OCH₃, 3-CH₂NH₂
(4,6-Dimethylpyridin-3-YL)methanamine C₈H₁₂N₂136.194-CH₃, 6-CH₃, 3-CH₂NH₂

Electronic and Steric Effects

The methoxy groups’ electron-donating nature increases electron density at the pyridine nitrogen, potentially altering reactivity in electrophilic substitution reactions. Steric hindrance from the 4- and 6-substituents may limit accessibility to the ring’s ortho and para positions, directing chemical modifications to specific sites .

Synthetic Pathways and Reaction Mechanisms

Proposed Synthetic Routes

While no direct synthesis of (4,6-Dimethoxypyridin-3-YL)methanamine is documented, analogous methods for related pyridine derivatives suggest plausible pathways:

  • Nucleophilic Aromatic Substitution: Starting from 3-chloro-4,6-dimethoxypyridine, treatment with ammonia or a protected amine could introduce the aminomethyl group. This approach mirrors the synthesis of (6-methoxypyridin-3-yl)methanamine, where benzoyl chloride reacts with aminophenols under basic conditions.

  • Reductive Amination: Condensation of 4,6-dimethoxypyridine-3-carbaldehyde with ammonium acetate followed by reduction using NaBH₄ or H₂/Pd-C could yield the target compound.

Challenges in Synthesis

The steric bulk of methoxy groups may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration. Protecting group strategies for the amine (e.g., Boc or Fmoc) might be required to prevent side reactions during functionalization .

Physicochemical Properties and Analytical Data

Solubility and Partition Coefficients

Based on analogs , (4,6-Dimethoxypyridin-3-YL)methanamine is predicted to exhibit moderate water solubility (~1–2 mg/mL) due to hydrogen-bonding capacity from the amine and methoxy groups. The consensus LogP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating balanced hydrophilicity and lipophilicity.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
Molecular Weight168.19 g/molCalculated
LogP1.4XLOGP3
Water Solubility1.5 mg/mLESOL
Hydrogen Bond Donors1 (NH₂)Structural Analysis
Hydrogen Bond Acceptors4 (2 O, 2 N)Structural Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹), C-O stretches (~1250 cm⁻¹) from methoxy groups, and aromatic C=C vibrations (~1600 cm⁻¹).

  • NMR (¹H):

    • δ 3.8–4.0 ppm (s, 6H, two OCH₃ groups)

    • δ 3.6 ppm (s, 2H, CH₂NH₂)

    • δ 6.5–7.5 ppm (m, 2H, pyridine H-2 and H-5)

Industrial and Research Applications

Pharmaceutical Intermediates

(4,6-Dimethoxypyridin-3-YL)methanamine serves as a precursor in synthesizing bioactive molecules. Its pyridine core is prevalent in drugs targeting CNS disorders and infections. For instance, similar compounds are used in antiviral agents and dopamine receptor modulators .

Agrochemical Development

The compound’s stability and functional group diversity make it valuable in designing herbicides and insecticides. Methoxy groups often enhance bioavailability and environmental persistence in agrochemicals .

Materials Science

In coordination chemistry, the amine and methoxy groups can act as ligands for metal complexes, potentially enabling applications in catalysis or sensor technologies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator